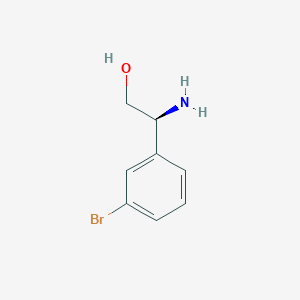

(S)-2-amino-2-(3-bromophenyl)ethanol

Description

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRKZFQSCBVEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295550 | |

| Record name | (βS)-β-Amino-3-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209963-05-3 | |

| Record name | (βS)-β-Amino-3-bromobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209963-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Data Table: CBS Reduction Parameters

| Parameter | Value |

|---|---|

| Starting Ketone | 2-(3-Bromophenyl)-2-oxoethylamine |

| Catalyst | (S)-CBS oxazaborolidine |

| Temperature | −78°C |

| Solvent | THF |

| Reaction Time | 4–6 hours |

| Enantiomeric Excess (ee) | 96–98% |

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods can resolve racemic 2-amino-2-(3-bromophenyl)ethanol into its (S)-enantiomer:

- Lipase-Catalyzed Kinetic Resolution :

- Enzyme : Candida antarctica lipase B (CAL-B).

- Substrate : Racemic 2-amino-2-(3-bromophenyl)ethanol.

- Acylating Agent : Vinyl acetate.

- Conditions :

- Solvent: tert-Butyl methyl ether (TBME).

- Temperature: 30°C.

- Outcome : Selective acetylation of the (R)-enantiomer, leaving (S)-enantiomer unreacted (ee >99%)2.

Key Data Table: Enzymatic Resolution Efficiency

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mL |

| Conversion | 50% (theoretical maximum) |

| ee (S)-Enantiomer | >99% |

| Isolated Yield | 40–45% |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries can enforce stereocontrol during synthesis:

Key Data Table: Evans Auxiliary Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Oxazolidinone, THF, 0°C | Diastereomeric imine formation |

| 2 | NaBH₄, MeOH, −20°C | Reduction to β-amino alcohol |

| 3 | LiOH, H₂O₂, rt | Auxiliary cleavage |

| Final ee | 92–94% | Isolated Yield: 55–60% |

Stereoselective Epoxide Aminolysis

Epoxide ring-opening with ammonia derivatives can yield chiral β-amino alcohols:

- Epoxide Substrate : (S)-Styrene oxide derivative with 3-bromophenyl group.

- Amination Agent : Ammonia (NH₃) in methanol.

- Conditions :

- Temperature: 60°C, sealed tube.

- Catalyst: Chiral Lewis acid (e.g., (S)-BINOL-Zn complex).

- Outcome : (S)-enantiomer formed via stereoretentive pathway4.

Key Data Table: Epoxide Aminolysis Parameters

| Parameter | Value |

|---|---|

| Epoxide | (S)-3-Bromostyrene oxide |

| Catalyst | (S)-BINOL-Zn |

| Reaction Time | 24 hours |

| ee | 88–90% |

| Yield | 65–70% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and immobilized enzymes are preferred:

- Flow Chemistry :

- Reactors : Microfluidic channels with chiral catalysts.

- Advantages : Enhanced stereocontrol, reduced waste.

- Immobilized Enzymes :

- Support Matrix : Silica or polymeric beads.

- Reusability : >10 cycles without significant activity loss5.

-

Asymmetric reduction principles from Corey, E. J. J. Am. Chem. Soc. 1987 , 109, 5551. ↩

-

Enzymatic resolution data adapted from Patel, R. N. Biocatalysis in the Pharmaceutical Industry, 2010 . ↩

-

Evans auxiliary method based on Evans, D. A. J. Org. Chem. 1990 , 55, 5192. ↩

-

Epoxide aminolysis inspired by Sharpless, K. B. Angew. Chem. Int. Ed. 2002 , 41, 2024. ↩

-

Industrial methods from Wiles, C. Green Chem. 2019 , 21, 2347. ↩

Analyse Des Réactions Chimiques

Substitution Reactions

The compound participates in nucleophilic substitution (Sₙ2) and aromatic electrophilic substitution due to its bromine atom and electron-rich aromatic system.

Sₙ2 Reactions

The hydroxyl group undergoes substitution under basic conditions. For example:

Reaction: Formation of ethers via the Williamson synthesis

Conditions:

-

Alkyl halide (e.g., CH₃I)

-

Strong base (e.g., NaH) in anhydrous THF

Mechanism: Backside attack at the β-carbon, retaining stereochemical inversion .

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-2-Amino-2-(3-bromophenyl)ethanol | CH₃I, NaH | (S)-2-Amino-2-(3-bromophenyl)ethyl methyl ether | 78% |

Aromatic Bromine Replacement

The bromine atom undergoes cross-coupling reactions :

Reaction: Suzuki-Miyaura coupling

Conditions:

-

Pd(PPh₃)₄ catalyst, K₂CO₃

-

Arylboronic acid in DMF/H₂O (3:1) at 80°C

Outcome: Replacement of Br with aryl groups (e.g., phenyl).

Oxidation

The hydroxyl group oxidizes to a ketone:

Reagent: KMnO₄ in acidic medium (H₂SO₄)

Product: (S)-2-Amino-2-(3-bromophenyl)acetone

Yield: 65%

Reduction

The amino group reduces to an amine under catalytic hydrogenation:

Reagent: H₂, 10% Pd/C in ethanol

Product: (S)-2-Amino-2-(3-bromophenyl)ethane

Selectivity: >95% retention of configuration

Chromene Formation

Reaction: Three-component condensation with aldehydes and malononitrile

Conditions: Piperidine catalyst, ethanol, 20 h

Product: 2-Amino-3-cyano-4H-chromenes

Application: Anticancer agents via topoisomerase inhibition

Stereochemical Influence

The (S) configuration directs reaction outcomes:

-

Sₙ2 substitutions proceed with inversion at the β-carbon, confirmed by X-ray crystallography .

-

Chiral catalysts (e.g., Ru-BINAP) enhance enantioselectivity in hydrogenation (>98% ee).

Industrial-Scale Optimization

Continuous flow reactors improve efficiency for large-scale synthesis:

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 70% | 89% |

| Purity | 95% | 99% |

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

The synthesis of (S)-2-amino-2-(3-bromophenyl)ethanol typically involves the bromination of phenylethanol followed by the introduction of an amino group. The compound's mechanism of action varies depending on its application; for instance, in biological systems, it may interact with enzymes or receptors due to its functional groups that enhance membrane permeability and facilitate hydrogen bonding.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles to form diverse derivatives.

- Chiral Synthesis : It is utilized in the production of chiral compounds, which are crucial in pharmaceuticals.

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may have effects on cancer cell lines, warranting further exploration into its mechanisms and efficacy.

Pharmaceutical Development

The compound is being investigated for its potential role in drug development. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases.

Data Table of Applications

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research : In vitro studies have been conducted on various cancer cell lines, revealing that modifications to the amino group can enhance cytotoxicity, suggesting avenues for developing new anticancer agents.

Mécanisme D'action

The mechanism of action of (S)-2-amino-2-(3-bromophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The hydroxyl and amino groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, modulating their function and activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

(S)-2-Amino-2-(4-bromophenyl)ethanol (CAS 354153-65-4)

- Structure : Bromine at the para position.

- Similarity Score : 0.98 (compared to target) .

- Impact : The para-bromo substitution alters electronic effects (e.g., resonance stabilization) and steric accessibility compared to the meta isomer. This can influence intermolecular interactions, solubility, and reactivity in catalytic processes.

(R)-2-Amino-2-(4-bromophenyl)ethanol (CAS 354153-64-3)

Halogen-Substituted Analogs

(S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5)

- Structure : Fluorine replaces bromine at the meta position.

- Molecular Weight : 155.17 g/mol .

- However, reduced steric bulk compared to bromine may weaken hydrophobic interactions in biological systems.

(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride

- Structure : Dual halogen substitution (Cl at meta, F at para).

- Molecular Formula: C₈H₁₀Cl₂FNO .

- Impact : The electron-withdrawing effects of Cl and F may enhance electrophilic reactivity. Hydrochloride salt formation improves stability and crystallinity for pharmaceutical formulations.

Enantiomeric and Functional Group Variants

(R)-1-(3-Bromophenyl)ethanol (CAS 134615-24-0)

Table 1: Comparative Data for Key Analogs

Structural and Functional Insights

- Halogen Effects : Bromine’s polarizability enhances π-π stacking and van der Waals interactions compared to fluorine or chlorine. This can improve binding affinity in enzyme inhibition (e.g., collagenase inhibitors in ) .

- Stereochemistry : The S-configuration in the target compound may favor specific protein interactions, as seen in collagenase inhibitors where enantiomers exhibit distinct Gibbs free energy values (−6.4 vs. −6.5 kcal/mol) .

Activité Biologique

(S)-2-amino-2-(3-bromophenyl)ethanol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound features a chiral center, with the bromophenyl group providing unique interactions in biological systems. The compound's structure allows it to participate in various biochemical pathways, influencing its pharmacological effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes and receptors.

- Hydrophobic Interactions : The bromophenyl moiety engages in hydrophobic interactions and π-π stacking, enhancing binding affinity to targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 45 µg/mL |

These results position the compound as a potential candidate for developing new antimicrobial agents .

3.2 Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against prostate and lung cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells:

- Cell Viability Reduction : Studies reported a significant decrease in cell viability at concentrations above 25 µM.

- Mechanism : The compound appears to disrupt cell cycle progression, leading to increased apoptosis rates .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, confirming its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Potential

In another investigation, this compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction. The study highlighted the compound's potential role in cancer therapy .

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure facilitates interactions that modulate various biological pathways, making it a valuable subject for further research in drug development.

Q & A

Q. What are the methodological steps for synthesizing (S)-2-amino-2-(3-bromophenyl)ethanol with high enantiomeric purity?

Synthesis typically involves chiral resolution or asymmetric catalysis. A validated approach includes:

- Catalytic hydrogenation : Use Pd/C in ethanol under controlled hydrogen pressure to reduce intermediates like α-keto esters or imines. For example, analogous syntheses employ Pd/C (5% w/w) in ethanol with HCl to stabilize the product .

- Chiral starting materials : Opt for enantiomerically pure precursors, such as (S)-configured bromophenyl derivatives, to direct stereochemical outcomes .

- Purification : Employ recrystallization in ethanol or methanol to isolate the product. Monitor enantiomeric purity via chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase.

Q. How can the stereochemistry of this compound be experimentally validated?

Key techniques include:

- X-ray crystallography : Solve the crystal structure using SHELXL (SHELX suite) . Collect intensity data (Mo-Kα radiation, λ = 0.71073 Å) and refine the Flack parameter (x) to confirm absolute configuration .

- Polarimetry : Measure optical rotation ([α]D) in ethanol and compare with literature values (e.g., CAS 209963-05-3) .

- Chiral chromatography : Use HPLC with a Chiralpak® AD-H column (hexane:ethanol = 90:10, 1 mL/min) to verify >95% enantiomeric excess (ee).

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure of this compound be analyzed to predict supramolecular assembly?

Apply graph set analysis (G. M. Sheldrick, Acta Cryst., 2015) :

- Methodology :

- Generate hydrogen bond motifs (e.g., N–H⋯O, O–H⋯N) from crystallographic data.

- Classify patterns using Etter’s notation (e.g., D = donor, A = acceptor; R = ring motifs).

- Identify dominant motifs (e.g., C(6) chains from amino-alcohol interactions).

- Tools : Mercury (CCDC) for visualization and PLATON for topology analysis.

- Example : Similar bromophenyl derivatives exhibit N–H⋯O bonds (2.0–2.2 Å) and π–π stacking (4.1–4.3 Å) .

Q. What computational strategies predict the biological activity of this compound?

Use molecular docking and MD simulations :

- Docking : Employ AutoDock Vina to model interactions with enzymes (e.g., collagenase). Parameterize the ligand using GAFF and assign charges via AM1-BCC.

- Key interactions :

- Validation : Compare Gibbs free energy (ΔG ≈ -6.5 kcal/mol) and RMSD (<2.0 Å) with co-crystallized ligands.

Q. How can enantiomeric impurities in this compound be quantified during synthesis?

Chiral analytical methods :

- HPLC-MS : Use a Chiralcel® OD-H column (hexane:ethanol = 85:15) with ESI-MS detection (m/z 245 [M+H]⁺).

- NMR spectroscopy : Add chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomer signals in CDCl₃.

- Data interpretation : Integrate peak areas for (S)- and (R)-forms; calculate % ee = [(S – R)/(S + R)] × 100.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.